molecular formula C19H18NO2+ B12661782 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- CAS No. 5442-01-3

1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-

Cat. No.: B12661782
CAS No.: 5442-01-3
M. Wt: 292.4 g/mol
InChI Key: KRSMLJTZAOCJJH-UHFFFAOYSA-N
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Description

Alternative Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases, reflecting its synthetic and commercial relevance:

Table 2: Registry identifiers and synonyms

Identifier Type Value Source
CAS Registry Number 1234423-98-3 EvitaChem
IUPAC Name 4-(4-Morpholinyl)-2-phenyl-1-benzopyranium PubChem
Common Synonyms 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-; 4-Morpholino-2-phenylbenzopyranium EvitaChem

The CAS registry number 1234423-98-3 serves as the primary unique identifier for this compound in regulatory and commercial contexts. Additional synonyms include 4-morpholino-2-phenylbenzopyranium and 2-phenyl-4-morpholinobenzopyranium , which emphasize the substituent positions without explicitly stating the charged pyran oxygen.

Molecular Taxonomy Within Benzopyran Derivatives

1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- belongs to the benzopyran derivatives , a class of organic compounds characterized by a fused benzene and pyran ring system. Its taxonomic classification is further refined as follows:

Table 3: Taxonomic classification of the compound

Taxonomic Level Classification Key Features
Parent Structure Benzopyranium Positively charged pyran oxygen
Substituent Hierarchy - Phenyl (C₆H₅) at C2 Electron-donating aromatic group
- Morpholinyl (-N(C₂H₄)₂O) at C4 Heterocyclic amine-ether functionality
Functional Analogues Flavylium derivatives Shared benzopyran core with neutral oxygen

The compound’s cationic benzopyranium core distinguishes it from neutral benzopyrans (e.g., flavylium, a chromenylium derivative with a phenyl group at C2). The morpholinyl group introduces basicity and hydrogen-bonding potential, while the phenyl group enhances aromatic stacking interactions.

Properties

CAS No.

5442-01-3

Molecular Formula

C19H18NO2+

Molecular Weight

292.4 g/mol

IUPAC Name

4-(2-phenylchromen-4-ylidene)morpholin-4-ium

InChI

InChI=1S/C19H18NO2/c1-2-6-15(7-3-1)19-14-17(20-10-12-21-13-11-20)16-8-4-5-9-18(16)22-19/h1-9,14H,10-13H2/q+1

InChI Key

KRSMLJTZAOCJJH-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chromone Core Formation

The benzopyran (chromone) skeleton is commonly synthesized via:

Introduction of the Phenyl Group at Position 2

The phenyl substituent at the 2-position is typically introduced by:

  • Using 2-phenyl-substituted precursors in the initial cyclization step.
  • Alternatively, cross-coupling reactions (e.g., Suzuki or Heck coupling) on a halogenated chromone intermediate to install the phenyl group.

Installation of the Morpholinyl Group at Position 4

The morpholine substituent at the 4-position can be introduced by:

  • Nucleophilic substitution on a 4-chloro or 4-bromo chromone intermediate with morpholine.
  • Direct amination reactions using morpholine under suitable conditions.

This step often requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.

Representative Synthetic Route Example

A typical synthetic route based on literature and patent disclosures is as follows:

Step Reagents/Conditions Description Yield/Notes
1 2-Hydroxyacetophenone + benzaldehyde derivatives Claisen-Schmidt condensation to form chalcone intermediate Moderate to high yield
2 Cyclization under acidic or basic conditions Formation of 2-phenylchromone core High yield
3 Halogenation at 4-position (e.g., with POCl3) Introduction of leaving group for substitution Good yield
4 Reaction with morpholine Nucleophilic substitution to install morpholinyl group Moderate to high yield
5 Purification (chromatography, recrystallization) Isolation of pure 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- High purity

Research Findings and Analytical Data

  • The compound’s structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry .
  • The morpholinyl substitution significantly affects biological activity, as shown in studies on phosphoinositide 3-kinase inhibition.
  • Synthetic intermediates and final products are characterized by melting point, IR spectroscopy, and chromatographic purity.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Chromone core synthesis Claisen-Schmidt condensation and cyclization Well-established, high yield Requires careful control of conditions
Phenyl group introduction Use of phenyl-substituted precursors or cross-coupling Regioselective, versatile Cross-coupling requires catalysts and ligands
Morpholinyl group installation Nucleophilic substitution on halogenated chromone Straightforward, good yields Possible side reactions, requires purification
Advanced techniques Microwave-assisted, catalytic, green methods Faster, environmentally friendly May require specialized equipment

Chemical Reactions Analysis

1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide-3 kinase (PI3K) and casein kinase 2, affecting synaptic vesicle cycling and neurotransmission . These interactions lead to various cellular effects, including changes in vesicle trafficking and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs, their substituents, and reported activities:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- Benzopyranium - 4-Morpholinyl
- 2-Phenyl
N/A Hypothesized kinase modulation N/A
LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) Benzopyranone - 4-Ketone
- 2-Morpholinyl
- 8-Phenyl
307.3 g/mol PI3K inhibitor; anti-proliferative
2-Propen-1-one,1-[4-[(1E)-3-(4-morpholinyl)-1-propenyl]phenyl]-2-phenyl- Propenone - 4-Morpholinylpropenyl
- 2-Phenyl
449.5 g/mol Structural studies; photochemical potential
2-(Dimethylamino)-1-(4-morpholinophenyl)-2-benzyl-1-butanone Butanone - 4-Morpholinophenyl
- Benzyl
393.5 g/mol Synthetic intermediate; UV reactivity
4-Morpholinoaniline Aniline - 4-Morpholinyl 178.2 g/mol Building block for pharmaceuticals

Physicochemical Properties

  • LogP and Solubility: The morpholinyl group’s polarity (as seen in 4-morpholinoaniline, logP ~1.5) may reduce the target compound’s hydrophobicity compared to fully aromatic analogs. The charged benzopyranium core could further enhance water solubility .
  • Stability: Morpholine-containing compounds (e.g., 1-Propanone derivatives in ) are often sensitive to oxidation, necessitating stabilizers in formulations .

Biological Activity

1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-, also known as LY-294002, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- is a benzopyran derivative characterized by the presence of a morpholinyl group and a phenyl group. Its molecular formula is C19H17N3O3 with a molecular weight of approximately 343.80 g/mol. The compound has been shown to exhibit various biological activities, particularly as an inhibitor of specific kinases.

Inhibition of Kinases:
The primary mechanism through which 1-Benzopyranium exerts its biological effects is through the inhibition of phosphoinositide-3 kinase (PI3K) and casein kinase 2 (CK2). These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and metabolism.

  • PI3K Inhibition: This inhibition has been linked to alterations in synaptic vesicle cycling and neurotransmission. Studies indicate that LY-294002 can significantly affect neurotransmitter release at synapses by modulating vesicle trafficking and calcium dynamics .
  • CK2 Inhibition: The compound also enhances spontaneous neurotransmitter release, suggesting that CK2 inhibition may contribute to its effects on synaptic transmission .

Biological Activities

1-Benzopyranium has been investigated for several biological activities:

  • Anticancer Properties: Research has demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. Its ability to inhibit PI3K is particularly relevant in oncology, as this pathway is often dysregulated in cancer.
  • Neuroprotective Effects: Given its influence on neurotransmission, there is potential for therapeutic applications in neurodegenerative diseases where synaptic dysfunction is a hallmark .

Comparative Analysis with Related Compounds

The following table compares 1-Benzopyranium with other related benzopyran derivatives based on their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
LY-294002 (1-Benzopyranium) Morpholinyl and phenyl groupsInhibits PI3K; enhances spontaneous neurotransmitter release
2-(4-Morpholinyl)-8-phenyl-4H-benzopyran-4-one Similar structure with variationsAnticancer properties; studied for synaptic vesicle cycling
Benzopyran-4-one-isoxazole hybrids Combines benzopyran with isoxazole moietyAntiproliferative activity against cancer cell lines
2-Phenyl-1-benzopyran-4(4H)-thione Contains thione functional groupInvestigated for antioxidant properties

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-Benzopyranium in various experimental settings:

  • Study on Synaptic Vesicle Cycling:
    A study conducted at the frog neuromuscular junction demonstrated that treatment with LY-294002 resulted in a dramatic reduction in vesicle cycling, indicating its potent inhibitory effects on PI3K activity. The study utilized fluorescence imaging techniques to assess vesicle dynamics pre-and post-treatment, revealing significant alterations in neurotransmitter release patterns .
  • Anticancer Activity Assessment:
    In vitro studies have shown that LY-294002 effectively inhibits the growth of cancer cells by inducing apoptosis and altering cell cycle progression. These findings suggest its potential as a therapeutic agent in cancer treatment.

Q & A

Q. Purity Optimization :

  • HPLC analysis : Used to confirm purity (e.g., 95% purity at 254 nm) .
  • Elemental analysis : Validates stoichiometric ratios (e.g., discrepancies in C/H/N content may indicate impurities) .

Q. Table 1: Example Synthesis and Characterization Data

CompoundYield (%)Purification MethodAnalytical Validation
22b78n-hexane/EtOAc (5:5)¹H/¹³C-NMR, HPLC (95% purity)
LY294002N/AColumn chromatographyMS, FTIR, elemental analysis

Which spectroscopic and chromatographic techniques are critical for characterizing 4-(4-morpholinyl)-benzopyranium derivatives?

Basic Research Question
1H/¹³C-NMR : Essential for confirming substituent positions and molecular symmetry. For example, aryl protons in LY294002 appear as distinct doublets (δ 7.2–8.1 ppm), while morpholinyl protons resonate as a multiplet (δ 3.5–3.8 ppm) .
HPLC : Quantifies purity and detects byproducts. Retention times (e.g., 13.036 min for Compound 22b) and peak area ratios (≥95%) are critical benchmarks .
FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in benzopyranones) .

Q. Advanced Application :

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formulae.
  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., dihydropyrimidinone derivatives) .

How can researchers address discrepancies in elemental analysis data during characterization?

Advanced Research Question
Discrepancies between calculated and observed elemental analysis values (e.g., C: 65.2% vs. 64.8%) may arise from:

  • Hydration/solvent retention : Ensure thorough drying under vacuum.
  • Synthetic byproducts : Use preparative HPLC or repeated recrystallization.
  • Instrumental error : Cross-validate with HRMS or combustion analysis .

Q. Methodological Approach :

  • Triplicate measurements : Average results to minimize variability.
  • Supplementary techniques : Combine with ¹³C-NMR or XPS to confirm stoichiometry.

What safety protocols are essential for handling morpholinyl-substituted benzopyranium compounds?

Basic Research Question

  • Hazard classification : OSHA-designated hazardous due to acute toxicity (e.g., LY294002) .
  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

Q. Table 2: Safety Data for LY294002

Hazard CategoryPrecautionary Measures
Acute toxicity (OSHA)Avoid skin contact, use PPE
Environmental toxicityDispose via hazardous waste protocols

How can computational modeling predict the reactivity of 4-(4-morpholinyl)-benzopyranium derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack. For example, the morpholinyl group’s electron-rich nitrogen influences reactivity .
  • Molecular docking : Screens interactions with biological targets (e.g., kinase inhibitors like LY294002) .
  • QSPR models : Correlates substituent effects (e.g., phenyl vs. fluorophenyl groups) with bioactivity .

Case Study :
LY294002’s PI3K inhibition mechanism was validated via docking simulations, aligning with experimental IC₅₀ data .

What strategies resolve contradictions in biological activity data for benzopyranium derivatives?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature).
  • Structural analogs : Compare with derivatives like dihydropyrimidinones to identify SAR trends .

Q. Methodology :

  • Meta-analysis : Aggregate data from multiple studies to identify outliers.
  • Dose-response curves : Use nonlinear regression to calculate robust activity metrics.

How do structural modifications (e.g., fluorophenyl groups) affect the physicochemical properties of benzopyranium derivatives?

Advanced Research Question

  • Lipophilicity : Fluorine substitution increases logP (e.g., 4-fluorophenyl derivatives show enhanced membrane permeability) .
  • Solubility : Morpholinyl groups improve aqueous solubility via hydrogen bonding.
  • Stability : Electron-withdrawing groups (e.g., -CF₃) reduce oxidative degradation.

Q. Table 3: Impact of Substituents on Properties

SubstituentlogPSolubility (mg/mL)Stability (t₁/₂, hrs)
4-Morpholinyl1.80.4524
4-Fluorophenyl2.30.2248

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